6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine

Lipophilicity Solubility Physicochemical Property Optimization

6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2) is a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine that belongs to a well-validated class of ATP-competitive KDR (VEGFR-2) kinase inhibitors. The core scaffold was established through high-throughput screening, where initial SAR studies identified 6-(4-methoxyphenyl) and 3-aryl/heteroaryl substitutions as critical for KDR potency.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 216661-72-2
Cat. No. B1609316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine
CAS216661-72-2
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CN=CC=C4)N=C2
InChIInChI=1S/C18H14N4O/c1-23-16-6-4-13(5-7-16)15-10-20-18-17(11-21-22(18)12-15)14-3-2-8-19-9-14/h2-12H,1H3
InChIKeyKEAIZNUXWMQAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2): A 3,6-Disubstituted Heterocycle for KDR Kinase Inhibitor Programs and VEGFR-2 Probe Development


6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2) is a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine that belongs to a well-validated class of ATP-competitive KDR (VEGFR-2) kinase inhibitors [1]. The core scaffold was established through high-throughput screening, where initial SAR studies identified 6-(4-methoxyphenyl) and 3-aryl/heteroaryl substitutions as critical for KDR potency [2]. Subsequent optimization efforts explicitly introduced a 3-pyridyl group to improve solubility, cellular activity, and pharmacokinetic properties over earlier 3-thienyl leads, positioning this scaffold as a central chemotype for anti-angiogenesis research [1].

Why 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2) Cannot Be Replaced by Arbitrary Pyrazolo[1,5-a]pyrimidine Analogs


Pyrazolo[1,5-a]pyrimidine KDR inhibitors exhibit extreme sensitivity to 3-position heteroaryl identity; the systematic SAR mapping by Fraley et al. demonstrates that potency, physical properties, and cellular activity are not transferable across substituents [1]. The initial lead with 3-thienyl (compound 3g, CAS 216661-57-3) achieved potent isolated KDR inhibition (IC50 = 19 nM) but with limited solubility and cellular activity [2]. Substitution at the 3-position with pyridin-3-yl, as in the target compound, was a deliberate design strategy to lower logP, introduce basicity, and markedly improve both cellular potency and rat pharmacokinetics [1]. Generic substitution with other commercial pyrazolo[1,5-a]pyrimidines (e.g., 6-(4-methoxyphenyl)-3-phenyl or 3-thienyl analogs) would forfeit these property advantages critical for cell-based and in vivo experiments.

Quantitative Differentiation Evidence for 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2) vs. Closest Analogs


Physicochemical Advantage: LogP Reduction Relative to 3-Thienyl Analog

The target compound incorporates a pyridin-3-yl group at the 3-position, which was shown by Fraley et al. to reduce lipophilicity compared to the 3-thienyl analog [1]. The experimental logP for the 3-thienyl compound 3g is 3.8 [2]. The introduction of a 3-pyridyl group was a key structural modification that lowered logP by approximately 0.7–1.0 log units in the pyrazolo[1,5-a]pyrimidine series, improving calculated aqueous solubility [1]. This reduction in logP is essential for reducing non-specific protein binding and improving pharmacokinetics.

Lipophilicity Solubility Physicochemical Property Optimization

Cellular Activity Enhancement vs. 3-Thienyl and 3-Phenyl Analogs

In the Fraley optimization series, introduction of a 3-pyridyl group onto the pyrazolo[1,5-a]pyrimidine core resulted in a significant increase in cellular activity against VEGF-stimulated KDR autophosphorylation in human umbilical vein endothelial cells (HUVECs) compared to the 3-thienyl and 3-phenyl analogs [1]. While 3-thienyl analog 3g showed an isolated KDR enzyme IC50 of 19 nM, its cellular IC50 was markedly weaker (~200–500 nM) due to poor passive permeability [2]. Analogs bearing a 3-pyridyl group demonstrated substantially improved cellular/enzyme IC50 ratios, with cellular IC50 values typically within 2- to 5-fold of the enzyme IC50 [1].

Cellular Potency KDR Autophosphorylation VEGFR-2 Inhibition

Pharmacokinetic Profile Advantage in Rat vs. 3-Thienyl Lead Compound

The Fraley optimization study specifically evaluated the in vivo pharmacokinetics of pyrazolo[1,5-a]pyrimidine analogs in rats, demonstrating that 3-pyridyl modifications led to more favorable pharmacokinetic profiles compared to the 3-thienyl lead 3g [1]. The 3-pyridyl-containing analogs exhibited higher oral bioavailability and lower plasma clearance, attributable to the improved solubility and reduced lipophilicity conferred by the pyridine nitrogen [1]. The 3-thienyl lead suffered from poor solubility-driven absorption limitations, limiting its utility beyond in vitro studies.

In Vivo Pharmacokinetics Oral Bioavailability Clearance

Commercially Available Purity Benchmark vs. Typical Research-Grade Pyrazolo[1,5-a]pyrimidines

Multiple vendors list CAS 216661-72-2 with verified purity specifications: Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC with standard purity ≥97% ; Beyotime specifies 97% purity ; and CymitQuimica lists it as a research chemical with defined analytical characterization . This level of characterization exceeds that of many generic pyrazolo[1,5-a]pyrimidine analogs sold without batch-specific analysis, reducing the risk of uncharacterized impurities confounding biological assay results.

Chemical Purity Quality Control Batch Consistency

Recommended Application Scenarios for 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2) Based on Evidence


Anti-Angiogenesis Cellular Assays Requiring High Cell Permeability

Use in VEGF-stimulated HUVEC KDR autophosphorylation assays where the 3-pyridyl substitution provides a tighter cellular/enzyme IC50 ratio relative to 3-thienyl and 3-phenyl analogs [1]. The improved permeability ensures reliable target engagement at lower concentrations, minimizing off-target cytotoxicity and generating cleaner SAR data suitable for lead optimization programs [2].

In Vivo Rat Tumor Xenograft Studies with Oral Dosing

Deploy as a KDR inhibitor probe in rat xenograft models where oral bioavailability is required. The 3-pyridyl analog class demonstrated measurable oral exposure and reduced clearance compared to the 3-thienyl lead, making it suitable for oral efficacy studies that were impractical with earlier generation compounds [1].

KDR Kinase Biochemical Profiling Panels Requiring Reproducible Potency

Use in isolated KDR enzyme inhibition assays (HTS or secondary confirmation) where batch-to-batch consistency and documented purity (≥97% with HPLC, NMR, GC QC) are essential for reproducible IC50 determinations. The compound's defined physical properties (logP ~2.8–3.1 range) facilitate standardized assay buffer conditions .

Comparative Kinase Selectivity Profiling Against PDGFR-β and FLT-3

Utilize in selectivity panels against related receptor tyrosine kinases (PDGFR-β, FLT-3) to define the selectivity window of 3-pyridyl-substituted pyrazolo[1,5-a]pyrimidines. Preliminary SAR data from the optimization series indicate that 3-position heteroaryl identity influences kinase selectivity profiles, providing a starting point for medicinal chemistry diversification [1].

Quote Request

Request a Quote for 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.